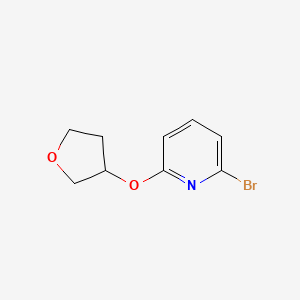

2-bromo-6-(oxolan-3-yloxy)pyridine

描述

Contextualization of Halogenated Pyridine (B92270) Scaffolds as Versatile Synthons

Halogenated pyridine scaffolds are fundamental building blocks in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. researchgate.netmountainscholar.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations. This carbon-halogen (C-Hal) bond is crucial as it enables numerous subsequent bond-forming reactions, making halopyridines vital for diversifying candidate compounds in structure-activity relationship (SAR) studies. chemrxiv.org

The strategic installation of a halogen, such as bromine, allows chemists to employ powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This versatility makes halopyridines indispensable synthons for constructing complex molecular architectures. While the direct halogenation of pyridine can be challenging due to the electron-deficient nature of the ring, which often requires harsh conditions, various methods have been developed to achieve regioselective halogenation. chemrxiv.org These strategies are critical for accessing specific isomers required for targeted synthesis. mountainscholar.orgchemrxiv.org

Significance of Ether Linkages and Tetrahydrofuran (B95107) Moieties in Chemical Structure Design

Ether linkages and tetrahydrofuran (THF) moieties are prevalent structural motifs in a vast number of natural products and biologically active molecules. researchgate.netmdpi.com The incorporation of a THF ring, a saturated oxygen heterocycle, into a molecular structure can significantly influence its properties. researchgate.net Saturated cyclic ethers are known to improve a compound's hydrophilicity and can enhance its metabolic stability and biological activity. researchgate.net

In medicinal chemistry, the THF moiety is often used as a bioisosteric replacement for other chemical groups to optimize a drug candidate's pharmacokinetic profile. nih.gov The oxygen atom within the THF ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.gov For instance, the THF ring has been identified as a potent P2 ligand in the design of HIV protease inhibitors, where its oxygen atom plays a key role in binding affinity. nih.gov The synthesis of molecules containing the THF motif is an active area of research, with numerous methodologies developed for its stereoselective construction. mdpi.comnih.gov

Positional Isomerism and Substituent Effects in Bromopyridine Derivatives

The chemical reactivity and physical properties of bromopyridine derivatives are profoundly influenced by the position of the bromine atom and other substituents on the pyridine ring. The electronic nature of the pyridine ring, being electron-deficient, means that the positions (ortho, meta, para to the nitrogen) exhibit different reactivities towards nucleophilic and electrophilic attack.

The placement of substituents dictates the electronic distribution within the ring and can exert significant steric effects. For example, studies on the pyridinolysis of aryl ethyl chlorophosphates have shown that substituent effects on the rates are significant, with Hammett plots changing based on the basicity of the pyridine. koreascience.kr The position of substituents on pyridine derivatives has been shown to have a significant impact on their biological activities, such as anti-thrombolytic and haemolytic properties. mdpi.com Furthermore, in the context of co-crystal engineering, the position of a halogen substituent can determine the types of intermolecular interactions that are formed, with 2-substituted pyridines sometimes favoring the formation of stable intramolecular hydrogen bonds that can hinder co-crystallization. mdpi.comnih.gov The reactivity differences between 2- and 3-substituted pyridines have also been attributed to steric interactions during bond cleavage processes. researchgate.net

Overview of Research Trends and Opportunities Pertaining to 2-Bromo-6-(oxolan-3-yloxy)pyridine within Academic Disciplines

While this compound is not extensively documented as a final product in a multitude of studies, its structure suggests it is a valuable intermediate in synthetic chemistry. The compound combines the reactive handle of a 2-bromopyridine (B144113) with the property-modifying oxolane moiety. The synthesis of related 2-bromo-6-substituted pyridines often starts from 2,6-dibromopyridine (B144722), where one bromine atom is selectively replaced. georgiasouthern.edu

The presence of the bromine atom at the 2-position makes this compound an ideal substrate for further functionalization via cross-coupling reactions. mdpi.comacs.org This allows for the introduction of a wide variety of substituents at this position, enabling the generation of diverse chemical libraries for screening purposes. The oxolan-3-yloxy group is likely incorporated to enhance solubility and improve the ADME (absorption, distribution, metabolism, and excretion) properties of the final target molecules. researchgate.net

Research opportunities for this compound and its derivatives are prominent in medicinal chemistry and materials science. For example, substituted pyridines are core structures in many kinase inhibitors, and the functional groups present in this compound (bromo, hydroxyl, amino precursors) make it a versatile starting point for synthesizing such compounds. google.com The exploration of its utility in creating novel ligands for catalysis or new materials with specific photochemical properties also represents a promising avenue for future research. google.com The investigation of related structures, such as 6-bromo-N-ethyl-N-(oxolan-3-yl)pyridin-2-amine and 2-Bromo-6-(2-(piperidin-2-yl)ethoxy)pyridine, indicates an interest in this particular substitution pattern for developing new chemical entities. bldpharm.comnih.gov

Compound Data

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| IUPAC Name | This compound |

| Structure | A pyridine ring substituted with a bromine atom at position 2 and an oxolan-3-yloxy group at position 6. |

This data is based on the compound's name and general chemical principles, as specific experimental data was not found in the search results.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-8-2-1-3-9(11-8)13-7-4-5-12-6-7/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAMJVZHARZDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596146 | |

| Record name | 2-Bromo-6-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478366-27-7 | |

| Record name | 2-Bromo-6-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Derivatization of 2 Bromo 6 Oxolan 3 Yloxy Pyridine

Reactivity Governed by the Bromine Atom

Generation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond at the 2-position of the pyridine (B92270) ring is a prime site for the formation of organometallic reagents, which are powerful nucleophiles for creating new carbon-carbon bonds. wikipedia.org

Grignard Reagents: The synthesis of the corresponding Grignard reagent, (6-(oxolan-3-yloxy)pyridin-2-yl)magnesium bromide, can be achieved by reacting 2-bromo-6-(oxolan-3-yloxy)pyridine with magnesium metal. wikipedia.org This reaction is typically performed in an ether-based solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the resulting organomagnesium compound. wikipedia.org Activation of the magnesium surface, often coated with a passivating layer of magnesium oxide, is crucial for the reaction to initiate. wikipedia.org Common activating agents include iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org

Organolithium Compounds: Alternatively, organolithium species can be generated via lithium-halogen exchange. This method involves treating the bromo-pyridine with a strong organolithium base, most commonly n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C to -120 °C). wikipedia.org This exchange is typically very fast and efficient for aryl bromides. wikipedia.orgslideshare.net The resulting 6-(oxolan-3-yloxy)pyridin-2-yl)lithium is a highly reactive nucleophile and a strong base. wikipedia.org The choice between Grignard and organolithium formation often depends on the desired subsequent reaction, as organolithium reagents are generally more reactive than their Grignard counterparts. slideshare.net

Table 1: Comparison of Conditions for Organometallic Intermediate Formation

| Organometallic Reagent | Typical Reagents | Solvent | Typical Temperature |

|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) turnings, Iodine (activator) | Tetrahydrofuran (THF) | Room Temperature to Reflux |

| Organolithium Compound | n-Butyllithium or t-Butyllithium | Tetrahydrofuran (THF) | -78 °C to -120 °C |

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a ligand for metal centers.

The pyridine nitrogen can be alkylated in a process known as quaternization, forming a positively charged pyridinium (B92312) salt. This is typically achieved by reacting the pyridine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction with this compound would yield an N-alkyl-2-bromo-6-(oxolan-3-yloxy)pyridinium halide. The reactivity in quaternization reactions can be influenced by the electronic nature of substituents on the pyridine ring. osti.gov The presence of the electron-withdrawing bromine atom and the somewhat electron-donating ether group will influence the nucleophilicity of the nitrogen atom. Recently, the synthesis of novel brominated bis-pyridinium oximes has been explored to enhance their chemical properties. nih.gov

The pyridine nitrogen serves as an excellent coordination site for a wide variety of metal ions, making pyridine derivatives valuable ligands in coordination chemistry and catalysis. rsc.org While the bromine at the 2-position can present some steric hindrance, this compound can still function as a monodentate or potentially a bidentate ligand if the ether oxygen participates in chelation. The development of ligands based on substituted pyridines is an active area of research, for example, in the creation of extended metal atom chains (EMACs) where specific ligands are required to stabilize linear chains of metal ions. georgiasouthern.edugeorgiasouthern.edu The synthesis of new copper(II) and silver(I) complexes using a pyrazine-substituted pyridine dicarboxylate highlights the versatility of pyridine-based ligands in forming complexes with interesting structures and potential applications. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Oxolan 3 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Multiplicities

¹H NMR spectroscopy would be instrumental in identifying the various proton environments within the 2-bromo-6-(oxolan-3-yloxy)pyridine molecule. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the oxolane (tetrahydrofuran) ring. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing bromine atom and the electron-donating oxolanyloxy group. The protons of the oxolane ring would exhibit characteristic shifts and coupling patterns, providing information about their connectivity and stereochemical relationships. The multiplicity of each signal (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, helping to piece together the molecular framework.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would confirm the positions of the bromo and oxolanyloxy substituents. The signals corresponding to the oxolane ring carbons would verify its presence and attachment to the pyridine ring via an ether linkage.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign all proton and carbon signals and to understand the three-dimensional structure, a series of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the pyridine and oxolane rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be essential to confirm the connectivity between the oxolane ring and the pyridine ring through the oxygen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the preferred conformation of the oxolanyloxy group relative to the pyridine ring.

Without experimental data, hypothetical data tables for these techniques cannot be generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This accurate mass measurement allows for the calculation of the elemental formula, confirming the presence and number of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. This is a critical step in verifying the identity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Pathways

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectra. For this compound, GC-MS would be valuable for assessing the purity of a synthesized sample. The mass spectrometer would also provide a fragmentation pattern, which results from the breakdown of the molecule in the ion source. Analysis of these fragments can offer further structural confirmation. For instance, characteristic fragments might include the loss of the oxolane ring or the bromine atom.

The lack of published research containing this specific data prevents the creation of detailed tables of fragmentation patterns or GC-MS retention times.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds. The predicted significant infrared peaks are detailed in Table 1.

The spectrum can be conceptually divided into several key regions. The higher frequency region, typically above 3000 cm⁻¹, is characteristic of C-H stretching vibrations. For the pyridine ring, aromatic C-H stretches are anticipated, while the tetrahydrofuran (B95107) ring will show aliphatic C-H stretching absorptions.

The region between 1600 and 1400 cm⁻¹ is particularly informative for the pyridine ring, with characteristic C=C and C=N stretching vibrations. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.

A crucial feature for confirming the structure of this compound is the presence of the C-O-C ether linkage. The asymmetric stretching vibration of the aryl-alkyl ether is expected to appear as a strong band in the 1275-1200 cm⁻¹ region, while the symmetric stretch will be found in the 1075-1020 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region. nih.gov

Table 1: Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch (pyridine ring) |

| ~2975-2850 | Medium to Strong | Aliphatic C-H Stretch (oxolane ring) |

| ~1580-1560 | Medium to Strong | C=C/C=N Stretching (pyridine ring) |

| ~1470-1430 | Medium to Strong | C=C/C=N Stretching (pyridine ring) |

| ~1260 | Strong | Asymmetric C-O-C Stretch (aryl-alkyl ether) |

| ~1150 | Medium | Pyridine Ring Breathing Mode |

| ~1050 | Strong | Symmetric C-O-C Stretch (aryl-alkyl ether) |

| ~850-750 | Strong | C-H Out-of-Plane Bending (pyridine ring) |

| ~600-500 | Medium | C-Br Stretch |

Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the activity of vibrational modes. While specific experimental Raman data for this compound is unavailable, we can predict the key features based on the spectroscopy of similar molecules.

The Raman spectrum is expected to be dominated by vibrations of the pyridine ring, particularly the ring breathing modes, which are often strong and characteristic. Aromatic C-H stretching vibrations will also be present. The C-Br stretching vibration is also typically Raman active. A summary of predicted Raman shifts is presented in Table 2.

Table 2: Predicted Raman Spectral Data for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch (pyridine ring) |

| ~1580-1560 | Strong | C=C/C=N Stretching (pyridine ring) |

| ~1050-1000 | Very Strong | Pyridine Ring Breathing Mode |

| ~850-800 | Medium | Pyridine Ring Trigonal Bending |

| ~600-500 | Strong | C-Br Stretch |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

As of the latest literature search, the crystal structure of this compound has not been reported. Therefore, no experimental crystallographic data is available. However, based on the known structures of related substituted pyridines and tetrahydrofuran derivatives, a theoretical model of its solid-state conformation can be proposed.

The molecule contains a chiral center at the 3-position of the oxolane ring. In a crystalline state, the compound would exist as a racemate, with both the (R) and (S) enantiomers present in equal amounts, unless a chiral resolution has been performed.

The pyridine ring is planar, and the oxolane ring typically adopts a twisted or envelope conformation to minimize steric strain. The dihedral angle between the plane of the pyridine ring and the ether linkage will be a key conformational parameter. Intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, as well as halogen bonding involving the bromine atom, would be expected to play a significant role in the crystal packing.

To determine the absolute stereochemistry and the precise solid-state conformation, a single-crystal X-ray diffraction analysis would be necessary. Such a study would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. A predicted set of crystallographic parameters, based on similar structures, is presented in Table 3 for hypothetical analysis.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (for a racemic crystal) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 or 8 |

Computational and Theoretical Investigations into the Structure and Reactivity of 2 Bromo 6 Oxolan 3 Yloxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is frequently employed to predict the properties of molecules like 2-bromo-6-(oxolan-3-yloxy)pyridine. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can provide a wealth of information. researchgate.netresearchgate.net

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

While experimental data for this compound is scarce, a DFT study on a similar molecule, 2-bromo-3-hydroxy-6-methylpyridine, illustrates the type of data that would be obtained. researchgate.net The calculated bond lengths and angles from such a study are generally found to be in good agreement with experimental data where available. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Derivative (based on a study of 2-bromo-3-hydroxy-6-methylpyridine) This table is for illustrative purposes to show the type of data generated.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-Br | 1.894 Å |

| C-O | 1.347 Å | |

| C-N (pyridine) | 1.338 Å | |

| Bond Angle | C-C-Br | 116.4° |

| C-O-C | 118.9° | |

| C-N-C (pyridine) | 115.5° |

Source: Adapted from a study on a similar compound. researchgate.net

Electronic structure analysis would further reveal the distribution of electrons within the molecule, including properties like dipole moment and partial atomic charges.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. For 2-bromo-3-hydroxy-6-methylpyridine, the calculated HOMO-LUMO gap was found to be 5.395 eV, suggesting a stable molecule. researchgate.net A similar analysis for this compound would be essential for predicting its reactivity.

Table 2: Illustrative FMO Analysis Data This table is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.78 |

| LUMO | -1.38 |

| HOMO-LUMO Gap | 5.40 |

Source: Based on data for a similar compound. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. youtube.com It is invaluable for identifying the regions that are rich or poor in electrons. Red-colored regions on an MEP map indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate a positive electrostatic potential and are prone to nucleophilic attack. researchgate.netyoutube.com

For a pyridine derivative, the nitrogen atom is typically a region of high electron density (red), making it a likely site for protonation and electrophilic attack. The bromine atom and the hydrogen atoms attached to the pyridine ring would likely show as electron-deficient regions (blue). researchgate.net An MEP map of this compound would clearly delineate these reactive sites.

Conformational Analysis and Potential Energy Surface Mapping

Due to the flexible oxolanyloxy side chain, this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. This is achieved by mapping the potential energy surface of the molecule as a function of key dihedral angles. rowansci.com The results of such an analysis would reveal the relative energies of different conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic properties. aps.org For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) can be performed. researchgate.netnmrdb.org These predicted spectra can then be compared with experimental data to confirm the molecule's structure. While detailed experimental spectra for this compound are not widely published, predicted values would serve as a valuable reference. For example, calculated vibrational frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311G(d,p)) to better match experimental values. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) This table is for illustrative purposes.

| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| C-H stretch (aromatic) | 3100 | 2980 | ~3000 |

| C=N stretch (pyridine) | 1600 | 1538 | ~1550 |

| C-Br stretch | 650 | 625 | ~630 |

Reaction Mechanism Studies and Transition State Analysis

Computational methods are instrumental in elucidating reaction mechanisms. aps.org For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. Transition state analysis helps to determine the activation energy of a reaction, providing insights into its kinetics. This level of detailed mechanistic understanding is often difficult to achieve through experimental means alone.

Applications of 2 Bromo 6 Oxolan 3 Yloxy Pyridine As a Key Intermediate in Advanced Chemical Synthesis

Design and Synthesis of Novel Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry and materials science, and methods to create diverse derivatives are of high value. nih.govmdpi.com 2-Bromo-6-(oxolan-3-yloxy)pyridine serves as an excellent starting material for constructing more complex heterocyclic systems, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the reactive C-Br bond, facilitates a variety of transformations.

Two of the most powerful methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester. researchgate.net This is a highly efficient way to introduce aryl or heteroaryl substituents at the 2-position, leading to biaryl structures that are common motifs in pharmaceuticals and functional materials. researchgate.netbeilstein-journals.org The reaction is known for its broad functional group tolerance. researchgate.net

Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond, coupling the bromopyridine with a wide range of primary or secondary amines. nih.govwikipedia.org This reaction is a cornerstone for synthesizing substituted aminopyridines, which are precursors to a vast array of fused heterocyclic systems, such as pyrrolo[2,3-b]pyridines, and other complex scaffolds with desirable biological activities. nih.govresearchgate.net

The table below illustrates potential novel scaffolds that can be synthesized from this compound using these established methods.

| Reaction Type | Coupling Partner | Resulting Scaffold Type | Potential Application Area |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-Aryl-6-(oxolan-3-yloxy)pyridine | Medicinal Chemistry, Materials Science |

| Suzuki-Miyaura Coupling | Thiopheneboronic acid | 2-(Thiophen-yl)-6-(oxolan-3-yloxy)pyridine | Organic Electronics |

| Buchwald-Hartwig Amination | Aniline | N-Phenyl-6-(oxolan-3-yloxy)pyridin-2-amine | Pharmaceutical Scaffolds |

| Buchwald-Hartwig Amination | Morpholine | 2-(Morpholino)-6-(oxolan-3-yloxy)pyridine | Medicinal Chemistry |

Development of Ligands for Organometallic Catalysis

The synthesis of ligands that can coordinate to metal centers is crucial for the development of new catalysts. The 2-substituted pyridine motif is a classic component of many bidentate and tridentate ligands. This compound is an ideal precursor for such ligands due to its inherent structure. The pyridine nitrogen provides one coordination site, and the bromine atom at the 2-position serves as a handle to introduce a second coordinating group. georgiasouthern.edu

Through reactions like the Buchwald-Hartwig amination, an amino group can be installed, which can then be further modified to create ligands with specific electronic and steric properties. georgiasouthern.educhemspider.com For example, reaction with a primary amine yields a 2-(alkylamino)pyridine derivative, where the amino nitrogen can act as a second donor atom, forming a stable five-membered chelate ring with a metal ion. This approach allows for the systematic synthesis of a family of ligands by varying the amine coupling partner. georgiasouthern.edu

| Starting Material | Reaction | Product | Ligand Type |

| This compound | Buchwald-Hartwig amination with Methylamine | 2-(Methylamino)-6-(oxolan-3-yloxy)pyridine | Bidentate (N,N) |

| This compound | Suzuki coupling with 2-Diphenylphosphinophenylboronic acid | 2-(2-Diphenylphosphinophenyl)-6-(oxolan-3-yloxy)pyridine | Bidentate (N,P) |

| This compound | Lithiation followed by reaction with Diphenylphosphine chloride | 2-(Diphenylphosphino)-6-(oxolan-3-yloxy)pyridine | Bidentate (N,P) |

Precursor for Advanced Materials and Organic Electronic Components

Aromatic and heteroaromatic compounds form the core of many advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs). The properties of these materials, such as their electron mobility and thermal stability, are highly dependent on their molecular structure. Bromo-aromatic compounds are common intermediates for synthesizing the larger, conjugated systems required for these applications. ossila.com

This compound can be used to construct components for organic electronic materials. Through iterative cross-coupling reactions like the Suzuki-Miyaura coupling, the pyridine core can be extended into larger, planar, and electron-rich or electron-poor systems. ossila.com The pyridine ring itself can impart favorable electronic properties, while the oxolanyloxy substituent can enhance the solubility and processability of the final material, which are critical factors for device fabrication.

Synthesis of Research Probes for Chemical Biology Studies

Chemical probes are essential tools for studying biological processes within the native cellular environment. These molecules typically consist of a core scaffold that interacts with a biological target (like a protein), a reporter tag (such as a fluorophore or biotin), and often a linker. The development of these probes requires versatile chemical building blocks that allow for the systematic introduction of these different components.

This compound is a suitable precursor for chemical probes. The core scaffold, containing the pyridine and oxolane rings, can be designed to bind to a specific target. The bromine atom is a key reactive handle for attaching other functionalities. For instance, a fluorescent dye could be appended via a Sonogashira or Suzuki coupling, or a biotin (B1667282) tag could be added via a linker installed using a Buchwald-Hartwig amination. This modular approach allows for the creation of a "toolbox" of probes to investigate biological questions.

| Probe Component | Function | Synthetic Strategy from this compound |

| Binding Scaffold | Interacts with the biological target of interest. | The 6-(oxolan-3-yloxy)pyridine core serves as the initial scaffold, which can be further elaborated. |

| Reporter Tag | Allows for detection and visualization (e.g., fluorescence microscopy). | Attachment of a fluorescent dye (e.g., a Bodipy derivative) via Suzuki or Sonogashira coupling at the 2-position. |

| Affinity Tag | Enables isolation and identification of binding partners (e.g., proteomics). | Attachment of a biotin moiety, typically via a linker introduced by Buchwald-Hartwig amination at the 2-position. |

| Reactive Group | Forms a covalent bond with the target for permanent labeling. | Introduction of a photoreactive or electrophilic group at the 2-position via a suitable coupling reaction. |

Future Research Directions and Emerging Paradigms for 2 Bromo 6 Oxolan 3 Yloxy Pyridine

Exploration of Asymmetric Synthetic Routes to Chiral Analogues

The 2-bromo-6-(oxolan-3-yloxy)pyridine molecule possesses a chiral center at the 3-position of the oxolane (tetrahydrofuran) ring. Commercially available or standard synthesized versions of this compound are typically racemic, meaning they contain an equal mixture of both the (R) and (S) enantiomers. However, in fields like pharmacology and materials science, the specific three-dimensional arrangement of a molecule can be critical to its function. This has led to a significant focus on asymmetric synthesis, which aims to produce a single, desired enantiomer.

Future research will likely concentrate on developing catalytic enantioselective methods to access pure enantiomers of this compound. nih.gov The development of chiral pyridine-derived ligands for use in asymmetric catalysis is a burgeoning field. acs.orgrsc.org Strategies could involve the asymmetric hydroalkoxylation of a dihydrofuran precursor or the enantioselective opening of a prochiral epoxide. Another promising avenue is the use of chiral sulfoxides to direct metalation and subsequent reaction with an electrophile, a technique that has shown success in creating chiral pyridines. acs.org Success in this area would not only provide access to the individual (R) and (S) enantiomers for comparative studies but also establish a methodology applicable to a wider range of chiral ether-substituted pyridines.

| Enantiomer | Structure | IUPAC Name |

| (R)-enantiomer |  | (R)-2-bromo-6-(oxolan-3-yloxy)pyridine |

| (S)-enantiomer |  | (S)-2-bromo-6-(oxolan-3-yloxy)pyridine |

A table illustrating the two potential enantiomers of this compound, which could be targeted through asymmetric synthesis.

Development of Greener and More Sustainable Synthetic Methodologies

The principles of green chemistry, which focus on reducing waste, minimizing energy consumption, and using less hazardous substances, are becoming central to modern organic synthesis. rasayanjournal.co.in Traditional methods for preparing substituted pyridines can involve harsh conditions, toxic reagents, and significant solvent waste. rasayanjournal.co.in Future research on this compound will undoubtedly seek to align its synthesis with these more sustainable principles.

Several green chemistry approaches are applicable to pyridine (B92270) synthesis. researchgate.net One-pot multicomponent reactions, which combine three or more reactants in a single operation to form the final product, offer significant advantages in efficiency and waste reduction. nih.govacs.org The use of microwave-assisted synthesis is another key area; it can dramatically shorten reaction times and improve yields, often with less energy input than conventional heating. acs.org Furthermore, research into replacing traditional organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a critical goal. rasayanjournal.co.in The development of reusable, heterogeneous catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, could also streamline the synthesis and purification process, making the production of this compound and its derivatives more economically and environmentally viable. researchgate.net

| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis (Potential) |

| Heating Method | Conventional reflux | Microwave irradiation acs.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Ethanol, Water) rasayanjournal.co.in |

| Catalyst | Homogeneous, single-use catalyst | Reusable, heterogeneous catalyst researchgate.net |

| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |

| Workup | Liquid-liquid extraction, column chromatography | Filtration, minimal purification rasayanjournal.co.in |

| Waste Generation | High | Low |

A comparative table outlining a hypothetical shift from a traditional synthesis to a greener methodology for producing pyridine derivatives.

Integration with High-Throughput Synthesis and Automated Experimentation

The discovery of new drugs and materials is often a numbers game, requiring the synthesis and screening of vast libraries of related compounds. High-Throughput Experimentation (HTE) has emerged as a powerful tool to accelerate this process. bohrium.com By employing automation and miniaturization, HTE allows chemists to perform hundreds or thousands of reactions in parallel, rapidly exploring a wide range of substrates, reagents, and conditions. youtube.com

For this compound, HTE offers a clear path to rapidly generate a library of derivatives for screening. The bromine atom on the pyridine ring is a versatile chemical handle, perfectly suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Using 96-well plates, each containing the parent compound, an array of different boronic acids, amines, or alkynes could be added to rapidly synthesize a diverse collection of new molecules. youtube.com This automated approach not only accelerates the discovery of compounds with desirable properties but also generates large, high-quality datasets that can be used to train machine learning algorithms, further boosting the efficiency of future discovery efforts. youtube.com

| Well Position | Reactant A | Reactant B | Resulting Structure |

| A1 | This compound | Phenylboronic acid | 2-phenyl-6-(oxolan-3-yloxy)pyridine |

| A2 | This compound | Thiophene-2-boronic acid | 2-(thiophen-2-yl)-6-(oxolan-3-yloxy)pyridine |

| A3 | This compound | Methylboronic acid | 2-methyl-6-(oxolan-3-yloxy)pyridine |

| B1 | This compound | Aniline | N-phenyl-6-(oxolan-3-yloxy)pyridin-2-amine |

| B2 | This compound | Morpholine | 2-morpholino-6-(oxolan-3-yloxy)pyridine |

| B3 | This compound | Benzylamine | N-benzyl-6-(oxolan-3-yloxy)pyridin-2-amine |

An illustrative example of a high-throughput synthesis plate layout for generating a library of derivatives from this compound via cross-coupling reactions.

Investigation of Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into larger, ordered structures is fundamental to biology and offers a powerful bottom-up approach to creating novel functional materials. Pyridine-based ligands are workhorses in this field due to the ability of the pyridine nitrogen atom to coordinate with metal ions. rsc.orgacs.org

The this compound molecule is an excellent candidate for use as a building block, or "ligand," in supramolecular assembly. The pyridine nitrogen provides a well-defined coordination site for a variety of metal ions. acs.org By combining this ligand with appropriate metal precursors, researchers could direct the self-assembly of discrete, complex architectures like molecular rhomboids or hexagons. nih.gov The "Weak-Link Approach," which utilizes ligands with both strong and weak binding sites to create stimuli-responsive assemblies, could also be employed. northwestern.edu Furthermore, the oxolanyloxy group could introduce additional, subtle interactions (e.g., hydrogen bonding) that influence the final structure, while the bromo-substituent could be used for post-assembly modification. Exploring how this specific ligand behaves in self-assembly processes could lead to new materials with applications in catalysis, guest encapsulation, or molecular sensing. northwestern.edu

| Metal Ion | Coordination Geometry | Potential Supramolecular Structure |

| Palladium(II) | Square Planar | Discrete molecular squares, coordination polymers |

| Platinum(II) | Square Planar | Molecular polygons (e.g., rhomboids, hexagons) nih.gov |

| Copper(I) | Tetrahedral | Helicates, interwoven networks |

| Zinc(II) | Tetrahedral/Octahedral | Coordination cages, metal-organic frameworks |

| Rhenium(I) | Octahedral | Photoluminescent complexes, sensors |

| Ruthenium(II) | Octahedral | Electrochemically active assemblies acs.org |

A table showing potential metal ions and the types of supramolecular architectures that could be formed using this compound as a ligand.

常见问题

Q. What are the recommended synthetic routes for 2-bromo-6-(oxolan-3-yloxy)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For analogous compounds like 3-[(2-bromo-3-pyridinyl)oxy]-6-chloropyridazine, a two-step process is employed: (1) halogenation of the pyridine ring, followed by (2) etherification using a solvent (e.g., ether or hexane) with controlled addition of HCl and KOH to mitigate exothermicity . For this compound, similar protocols can be adapted, with careful monitoring of temperature and stoichiometry. Key parameters include:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine deshielding effects, oxolanyloxy proton splitting).

- Mass Spectrometry (HRMS) : Confirms molecular weight and halogen isotope patterns.

- X-ray Crystallography : SHELX software refines crystal structures, while ORTEP-3 generates thermal ellipsoid diagrams for bond-length/angle analysis .

- IR Spectroscopy : Detects C-O-C (oxolane) and C-Br stretches (~500–600 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or side-product profiles?

Methodological Answer: Discrepancies often arise from variations in:

- Reaction scale : Exothermicity in larger batches may favor side reactions (e.g., oxolane ring-opening).

- Moisture sensitivity : Bromopyridines are prone to hydrolysis; use anhydrous conditions and inert atmospheres .

- Catalyst traces : Residual metal catalysts (e.g., Pd from prior couplings) may promote undesired pathways.

Resolution strategy : Conduct Design of Experiments (DoE) to isolate critical factors (e.g., temperature, solvent purity) and compare with literature protocols .

Q. What reaction mechanisms explain the thermal decomposition or rearrangement of this compound?

Methodological Answer: Thermal studies on analogous bromopyridines (e.g., 7-bromo-3-methyl-triazolopyridine) reveal carbene intermediates via nitrogen expulsion. For this compound, possible pathways include:

Q. Which computational methods predict the reactivity of the oxolanyloxy group in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates:

- Electrophilicity : Bromine’s leaving-group ability in Suzuki-Miyaura couplings.

- Steric effects : Oxolane’s conformational flexibility may hinder palladium coordination.

Tools : Gaussian or ORCA software for transition-state modeling. Compare with experimental results (e.g., regioselectivity in Ullmann reactions) .

Q. How can competing reactivities of bromine and the oxolane moiety be managed in multi-step syntheses?

Methodological Answer: Protection/deprotection strategies :

- Bromine : Use Pd-catalyzed couplings early to retain the halogen for downstream functionalization.

- Oxolane : Protect the ether group as a silyl ether (e.g., TBSCl) during harsh conditions (e.g., strong bases).

Case study : Selective bromine substitution in 2-bromo-6-methylpyridine under mild conditions (e.g., LiHMDS, −78°C) preserves sensitive groups .

Q. What safety protocols are critical for handling and disposing of brominated pyridine derivatives?

Methodological Answer:

- Toxicity mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation (IARC classifies pyridine derivatives as potential irritants) .

- Waste disposal : Neutralize brominated waste with NaHCO₃ before incineration.

- Spill management : Absorb with vermiculite and treat with 10% aqueous NaOH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。